
Methoxymethane--silicon (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethane–silicon (1/1) typically involves the reaction of dimethyl ether with silicon-based reagents. One common method is the reaction of dimethyl ether with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of methoxymethane–silicon (1/1) can be achieved through large-scale chemical reactors where dimethyl ether and silicon tetrachloride are reacted under optimized conditions. The process may involve continuous flow reactors to maintain consistent product quality and yield. The use of catalysts and specific reaction conditions are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxymethane–silicon (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: Reduction reactions can convert the silicon component to lower oxidation states.
Substitution: The ether group can participate in substitution reactions, where other functional groups replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and methanol.
Reduction: Silicon hydrides and methanol.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Methoxymethane–silicon (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of methoxymethane–silicon (1/1) involves its interaction with various molecular targets. The silicon component can form strong bonds with oxygen and carbon, leading to the formation of stable compounds. The ether group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. The pathways involved often include catalytic processes that facilitate the formation and transformation of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ether (CH3OCH3): A simple ether with similar chemical properties but lacks the silicon component.
Silicon tetrachloride (SiCl4): A silicon-based compound used in the synthesis of organosilicon compounds.
Trimethylsilyl ether (TMS): An organosilicon compound with similar applications in organic synthesis.
Uniqueness
Methoxymethane–silicon (1/1) is unique due to its hybrid nature, combining the properties of both silicon and organic ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
261714-12-9 |
|---|---|
Formule moléculaire |
C2H6OSi |
Poids moléculaire |
74.15 g/mol |
InChI |
InChI=1S/C2H6O.Si/c1-3-2;/h1-2H3; |
Clé InChI |
ZAQSPEADPQCCMC-UHFFFAOYSA-N |
SMILES canonique |
COC.[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
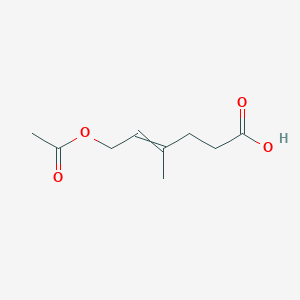
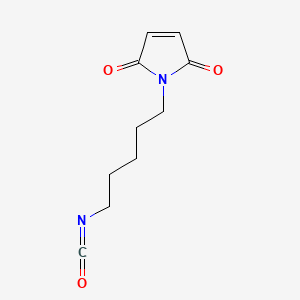

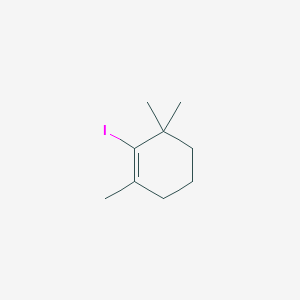
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
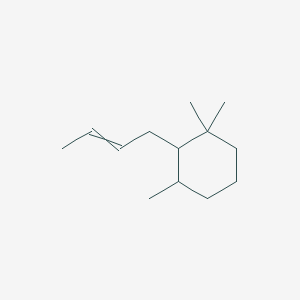
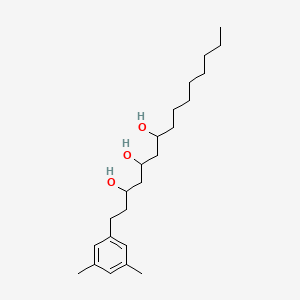
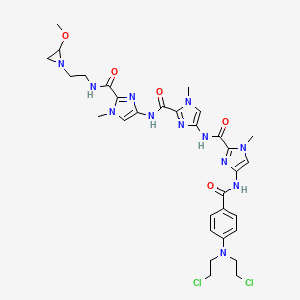
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
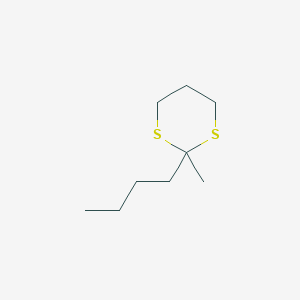
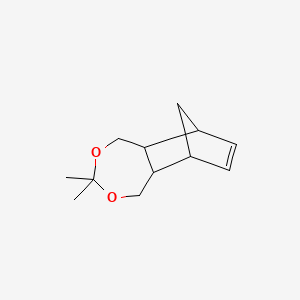
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
